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Compound of Interest

Compound Name: 5-Methylpyrazine-2-carboxamide

Cat. No.: B1302251

In the dynamic field of medicinal chemistry, the pyrazine carboxamide scaffold has emerged as
a privileged structure, demonstrating a remarkable versatility in biological activity. This guide
provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-
methylpyrazine-2-carboxamide analogs, offering a comparative overview of their
performance as anti-tubercular agents, anticancer therapeutics, and kinase inhibitors. We will
delve into the nuanced effects of structural modifications on biological outcomes, supported by
experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Anti-tubercular Potential of 5-Methylpyrazine-2-
carboxamide Analogs: A Primary Focus

The global health threat of tuberculosis, exacerbated by the rise of drug-resistant strains,
necessitates the development of novel therapeutics. Pyrazinamide, a cornerstone of first-line
tuberculosis treatment, has inspired the exploration of numerous pyrazine carboxamide
analogs. Our analysis focuses on key structural modifications and their impact on anti-
tubercular efficacy.

Core Scaffold and Key Modification Points

The fundamental structure of 5-methylpyrazine-2-carboxamide serves as the foundation for
analog development. The key positions for chemical modification to explore the SAR are the
pyrazine ring and the carboxamide moiety.
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Caption: Core scaffold of 5-Methylpyrazine-2-carboxamide and key modification sites.

Comparative Analysis of Anti-tubercular Activity

The anti-tubercular activity of various analogs is typically quantified by their Minimum Inhibitory

Concentration (MIC) against Mycobacterium tuberculosis. The lower the MIC value, the more

potent the compound.
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Key SAR Insights for Anti-tubercular Activity:

e Substitution at Position 5: Replacing the methyl group with a chlorine atom (5-CI-PZA) has
been shown to enhance activity and even confer efficacy against pyrazinamide-resistant
strains.[3] Alkylamino substitutions at this position, particularly with longer chains (e.g.,
heptylamino), can significantly increase potency.[5] The introduction of a methoxy group has
also yielded compounds with potent activity.[2]

» Modification of the Carboxamide Moiety: Conversion of the carboxamide to a carbohydrazide
and subsequent derivatization has produced compounds with remarkable anti-tubercular
activity.[4] N-phenylpyrazine-2-carboxamides have also been extensively studied, with
substitutions on the phenyl ring influencing activity. For instance, iodine substitution at the
meta-position of the benzene ring was found to be important for activity.[1]

 Lipophilicity: Increased lipophilicity, achieved through the addition of bulkier alkyl or aryl
groups, often correlates with improved anti-tubercular activity, likely due to enhanced
penetration of the mycobacterial cell wall.[6]

Experimental Protocol: Microplate Alamar Blue Assay
(MABA)

The MABA is a widely used and reliable colorimetric assay for determining the MIC of
compounds against M. tuberculosis.[7]
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Caption: Workflow for determining MIC using the Microplate Alamar Blue Assay.
Detailed Methodology:

o Compound Preparation: A stock solution of the test compound is prepared in a suitable
solvent (e.g., DMSO). Two-fold serial dilutions are then performed in a 96-well microplate
containing Middlebrook 7H9 broth.
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e Inoculum Preparation: A suspension of M. tuberculosis H37Ryv is prepared and its turbidity is
adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final
concentration of approximately 10"5 CFU/mL in each well.

 Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

» Addition of Alamar Blue: A freshly prepared solution of Alamar Blue reagent is added to each
well.

e Re-incubation: The plates are re-incubated at 37°C for 24-48 hours.

o Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates
mycobacterial growth. The MIC is determined as the lowest concentration of the compound
that prevents this color change.

Emerging Roles: Anticancer and Kinase Inhibitory
Activities

Beyond their anti-tubercular effects, pyrazine carboxamide analogs have shown promise in
oncology, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRS).

SAR of Pyrazine Carboxamide Analogs as FGFR
Inhibitors

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation,
differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.
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Key Structural
Compound ID Target IC50 (nM) Reference
Features

3-amino-6-
methylpyrazine-
2-carboxamide
18i with a methyl- FGFR2 150 [8]
thiomorpholine
1,1-dioxide

moiety

3-amino-6-
methylpyrazine-
2-carboxamide
18g ) FGFR2 380 [8]
with a pyrrole-1-
methylene

moiety

Pyrrolopyrazine
carboxamide

Compound 10 with an aniline a- FGFR2/3 Potent inhibition [9]
fluoroacrylamide

warhead

Key SAR Insights for FGFR Inhibition:

e 3-Amino Group: The presence of an amino group at the 3-position of the pyrazine ring
appears to be a critical feature for FGFR inhibitory activity.[8]

o Substituents on the Carboxamide Nitrogen: The nature of the substituent on the
carboxamide nitrogen significantly influences potency. The introduction of specific
heterocyclic moieties, such as methyl-thiomorpholine 1,1-dioxide, has led to potent FGFR
inhibitors.[8]

» Covalent Inhibition: The development of covalent inhibitors, such as those incorporating an
a-fluoroacrylamide warhead, has shown promise in overcoming acquired resistance to
traditional FGFR inhibitors.[9]
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Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of compounds against specific kinases is determined using in vitro kinase
assays.

Click to download full resolution via product page
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Methodology:

o Assay Setup: The assay is typically performed in a 384-well plate. Recombinant human
FGFR enzyme, a specific peptide substrate, and ATP are added to the assay buffer.

o Compound Addition: The test compounds are serially diluted and added to the wells.

o Kinase Reaction: The plate is incubated at room temperature to allow the kinase to
phosphorylate the substrate.

» Detection: A detection reagent is added that produces a signal (e.g., luminescence)
proportional to the amount of ADP produced, which is inversely proportional to the kinase
activity.

o Data Analysis: The signal is read using a plate reader, and the IC50 values are calculated by
fitting the data to a dose-response curve.

Conclusion and Future Directions

The 5-methylpyrazine-2-carboxamide scaffold continues to be a fertile ground for the
discovery of new therapeutic agents. The structure-activity relationships discussed in this guide
highlight the critical role of systematic structural modifications in tuning the biological activity of
these compounds. For anti-tubercular applications, enhancing lipophilicity and exploring novel
substitutions on the pyrazine ring and carboxamide moiety remain promising strategies. In the
realm of oncology, the development of selective and covalent FGFR inhibitors based on the
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pyrazine carboxamide core holds significant potential for overcoming drug resistance. Future
research should focus on integrating computational modeling with synthetic chemistry to design
next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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